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Compound of Interest

Compound Name: JY-XHe-053

Cat. No.: B1673196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for the

potent PTP4A3 phosphatase inhibitor, JY-XHe-053, more commonly known in scientific

literature as JMS-053. The user-provided designation "JY-XHe-053" is likely an internal or

alternative identifier for JMS-053, and for the purpose of this guide, the synthesis and data will

refer to JMS-053 (7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione).

Overview of the Synthetic Strategy
The synthesis of JMS-053 is achieved through a convergent route, culminating in a key

photooxygenation step. The general workflow involves the initial construction of a thieno[3,2-

c]pyridine core, followed by a late-stage oxidation to yield the final iminothienopyridinedione

product. This approach allows for the efficient generation of the core scaffold and the

introduction of the critical imine functionality in the final step.

Synthesis Pathway
The synthesis of JMS-053 can be broken down into two main stages: the preparation of the key

intermediate, 7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one, and its subsequent conversion

to JMS-053 via photooxygenation.
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Caption: Overall synthetic strategy for JMS-053.

Experimental Protocols
Synthesis of 7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-
one (Thienopyridone Precursor)
The synthesis of the thienopyridone precursor has been previously described. The following is

a representative protocol based on published methods.

Materials and Reagents:

Substituted 2-aminothiophene

Malonic acid derivative

Appropriate reagents and solvents (e.g., acetic anhydride, pyridine)

Procedure: A mixture of a suitable 2-aminothiophene derivative and a malonic acid derivative is

heated in the presence of a cyclizing agent, such as acetic anhydride, often with a catalytic

amount of a base like pyridine. The reaction mixture is typically heated at reflux for several

hours. After cooling, the product is precipitated by the addition of a non-polar solvent or water.

The crude product is then collected by filtration and purified by recrystallization or column

chromatography to yield the desired 7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one.

Synthesis of JMS-053 via Photooxygenation
The final step in the synthesis of JMS-053 is the photooxygenation of the aminothienopyridone

precursor. This reaction can be performed using either a batch or a continuous-flow setup.[1]

Materials and Reagents:
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7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one

Photosensitizer (e.g., Rose Bengal)

Solvent (e.g., methanol, dichloromethane)

Oxygen source

Light source (e.g., halogen lamp, LED array)

Batch Protocol: The aminothienopyridone precursor and a photosensitizer are dissolved in a

suitable solvent in a reaction vessel equipped with a gas inlet and a light source. The solution is

purged with oxygen, and then irradiated with visible light while maintaining a continuous flow of

oxygen. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC,

LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude

product is purified by column chromatography to afford JMS-053. During this reaction, a trione

byproduct is often formed. This mixture can be treated with ammonium acetate to convert the

trione to the desired imine product, JMS-053.[1]

In-Flow Protocol: A solution of the aminothienopyridone precursor and photosensitizer in a

suitable solvent is pumped through a transparent tubing reactor that is irradiated by a light

source. Oxygen is introduced into the flow stream either prior to or within the reactor. The

continuous-flow setup allows for better control of reaction parameters and can lead to higher

yields and purity. The product stream is collected, and the solvent is evaporated. The crude

product is then purified as described in the batch protocol.

Quantitative Data
The following tables summarize the key quantitative data reported for JMS-053 and its analogs.

Table 1: In Vitro Inhibitory Activity of JMS-053
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Target IC50 (nM) Reference

PTP4A3 18 - 30 [2]

PTP4A1 50

PTP4A2 53

CDC25B 92.6 [2]

DUSP3 207.6

Table 2: Cytotoxicity of JMS-053 in Ovarian Cancer Cell Lines

Cell Line EC50 (µM) Reference

A2780 0.6

OVCAR4 4.42

Kuramochi 13.25

Hs578T 8.48

MDA-MB-231 32.67

Signaling Pathways and Mechanism of Action
JMS-053 is a potent and selective allosteric inhibitor of the PTP4A family of phosphatases, with

a preference for PTP4A3. Inhibition of PTP4A3 by JMS-053 has been shown to modulate

several downstream signaling pathways implicated in cancer progression.
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Caption: Simplified signaling pathways affected by JMS-053.

The inhibition of PTP4A3 by JMS-053 leads to a decrease in the activity of downstream

effectors such as the small GTPase RhoA and the transcription factor STAT3, both of which are

crucial for cancer cell migration and proliferation. Furthermore, bifunctional analogs of JMS-053

have been developed that, in addition to PTP4A3 inhibition, can also induce endoplasmic

reticulum (ER) stress and the unfolded protein response (UPR), leading to enhanced cancer

cell death.[1]

Conclusion
The synthesis of JMS-053 is a well-documented process that leverages a key

photooxygenation reaction to generate a potent and selective PTP4A3 inhibitor. This technical

guide provides researchers and drug development professionals with the core knowledge of its

synthesis, quantitative biological data, and mechanism of action, which are essential for further

investigation and development of this promising class of anti-cancer agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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